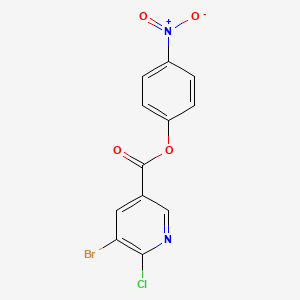
4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitrophenyl group, a bromine atom, and a chlorine atom attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate typically involves the following steps:
Bromination and Chlorination: The bromine and chlorine atoms are introduced to the pyridine ring through halogenation reactions. This can be done using bromine and chlorine gas or their respective halogenating agents.
Esterification: The carboxylic acid group on the pyridine ring is esterified with 4-nitrophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Coupling: Boronic acids or esters with palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 4-aminophenyl 5-bromo-6-chloropyridine-3-carboxylate.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the halogen atoms can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyridine-4-carboxaldehyde
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 6-(4-Bromophenyl)-2-chloropyridine-3-carbonitrile
Uniqueness
4-Nitrophenyl 5-bromo-6-chloropyridine-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
143157-03-3 |
|---|---|
Molecular Formula |
C12H6BrClN2O4 |
Molecular Weight |
357.54 g/mol |
IUPAC Name |
(4-nitrophenyl) 5-bromo-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H6BrClN2O4/c13-10-5-7(6-15-11(10)14)12(17)20-9-3-1-8(2-4-9)16(18)19/h1-6H |
InChI Key |
QKQUBFDOGVTTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC(=C(N=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















